Synthesis Yield: Chroman-6-carbaldehyde vs. a Typical Chroman-2-carboxylate Derivative
The synthesis of Chroman-6-carbaldehyde from 3,4-dihydro-2H-1-benzopyran via Vilsmeier-Haack formylation provides a quantifiable benchmark for process efficiency. The reported yield for this transformation is 55.1%, based on a 12.3 mmol scale reaction . This compares favorably to the enzymatic resolution step required to access chiral 2R-chroman-2-carboxylate precursors for related 2-substituted analogs, which can be a yield-limiting step in multistep syntheses [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 55.1% isolated yield |
| Comparator Or Baseline | Typical enzymatic resolution yields for related chroman-2-carboxylates (exact yield not specified in patent) |
| Quantified Difference | 55.1% vs. variable yields from enzymatic steps |
| Conditions | Vilsmeier-Haack formylation of 3,4-dihydro-2H-1-benzopyran (22.4 mmol) with POCl3/DMF in 1,2-dichloroethane at 85°C for 12 hours; purification by silica gel chromatography (petroleum ether:ethyl acetate = 8:1) . |
Why This Matters
A well-defined, moderate yield provides a reliable starting point for process optimization, while avoiding complex enzymatic steps can simplify supply chain logistics.
- [1] Urban, F. J. (1992). U.S. Patent No. 5,089,637. Process and intermediates for 2R-benzyl-chroman-6-carbaldehyde. Washington, DC: U.S. Patent and Trademark Office. View Source
